Supristol is classified as an antibiotic and is typically derived from synthetic processes. It belongs to the category of medications that target bacterial infections, distinguishing it from antiviral or antifungal agents. The specific chemical structure and active ingredients contribute to its classification within the broader category of antimicrobial agents .
The synthesis of Supristol involves several key steps that ensure the production of the active compound in a form that is both effective and stable.
Supristol possesses a complex molecular structure that is crucial for its biological activity.
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are commonly used to elucidate the molecular structure .
Supristol undergoes various chemical reactions that are significant for its function as an antibiotic.
The mechanism by which Supristol exerts its effects involves several biochemical processes.
Understanding the physical and chemical properties of Supristol is essential for its application in medicine.
Supristol has several important applications in scientific and medical contexts.
Supristol contains sulfamoxole as its sulfonamide component paired with trimethoprim in fixed ratios. Approved formulations include:
Pharmacologically, sulfamoxole inhibits dihydropteroate synthase, blocking bacterial folate synthesis. Trimethoprim targets dihydrofolate reductase, preventing tetrahydrofolate production [9]. This sequential inhibition creates synergistic bactericidal effects against Gram-positive and Gram-negative pathogens, particularly those causing urinary tract infections (UTIs).
Table 1: Key Pharmacological Attributes of Supristol Components
Component | Mechanism of Action | Target Enzyme | Biological Effect |
---|---|---|---|
Sulfamoxole | PABA analog | Dihydropteroate synthase | Inhibits dihydrofolic acid synthesis |
Trimethoprim | Pyrimidine analog | Dihydrofolate reductase | Blocks tetrahydrofolate production |
Unlike sulfamethoxazole (commonly used in SMZ-TMP), sulfamoxole exhibits reduced protein binding (∼70% vs. ∼85% for sulfamethoxazole), potentially enhancing tissue penetration [9]. Its shorter half-life necessitates modified dosing regimens compared to fixed-ratio SMZ-TMP products [2].
Supristol emerged amid research into optimizing sulfonamide-trimethoprim pharmacokinetics:
Regulatory status differs from common SMZ-TMP combinations:
Supristol’s differentiation lies in its sulfamoxole component versus other sulfonamides:
Table 2: Comparative Sulfonamide Profiles in TMP Combinations
Sulfonamide | Combination Product | Protein Binding | Half-Life (hrs) | Therapeutic Distinction |
---|---|---|---|---|
Sulfamoxole | Supristol | ~70% | 6–8 | Lower binding, potentially reduced interactions |
Sulfamethoxazole | Bactrim/Septra | ~85% | 10 | Standard first-line in many regions |
Sulfadiazine | Co-trimazine | ~55% | 10 | Fewer hypersensitivity reactions |
Efficacy Evidence:
Pharmacokinetic Behavior:
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7